molecular formula C24H27F3N4O3 B2925845 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 922015-13-2

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2925845
CAS No.: 922015-13-2
M. Wt: 476.5
InChI Key: PNQHCKOUAIAMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism for Emesis and Depression

Compounds structurally related to the specified chemical have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are effective in pre-clinical tests relevant to clinical efficacy in emesis (nausea and vomiting) and depression. The construction of solubilizing groups within these compounds aims to increase water solubility, thereby enhancing their oral bioavailability for both intravenous and oral clinical administration. Such advancements signify the potential of these compounds in treating conditions associated with NK1 receptor activity, including chemotherapy-induced nausea and psychological disorders (Harrison et al., 2001).

Development of Morpholine Acetal Human NK-1 Receptor Antagonists

Another area of application involves the structural optimization of morpholine acetal human NK-1 receptor antagonists. These modifications have led to potent, long-acting antagonists as evidenced by their ability to displace substance P from NK-1 receptors and inhibit inflammation and central NK-1 receptor stimulation in preclinical animal models. This research suggests the potential of these compounds in the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).

Orexin Receptor Antagonism for Sleep Modulation

The blockade of orexin receptors, particularly the orexin-2 receptor (OX2R) and dual OX1/OX2R antagonism, has been studied for its role in sleep promotion. Selective antagonism of these receptors affects sleep architecture and monoamine release in preclinical models, offering insights into the treatment of sleep disorders and the modulation of wakefulness (Dugovic et al., 2009).

KCNQ2 Potassium Channel Openers for Migraine

Compounds featuring morpholine and related structural motifs have been synthesized as KCNQ2 potassium channel openers, displaying significant activity in a rat model of migraine. This highlights their potential application in developing treatments for neurological conditions such as migraines, further emphasizing the versatility of this chemical framework in medicinal chemistry (Wu et al., 2003).

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. Without more specific information, it’s difficult to speculate on potential future directions .

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N4O3/c1-30-9-8-17-14-16(2-7-20(17)30)21(31-10-12-34-13-11-31)15-28-22(32)23(33)29-19-5-3-18(4-6-19)24(25,26)27/h2-7,14,21H,8-13,15H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQHCKOUAIAMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.